molecular formula C17H11ClN2O4S B3662420 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

Cat. No.: B3662420
M. Wt: 374.8 g/mol
InChI Key: JTTCZARDASMEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds have been developed in recent years with novel methods for constructing benzofuran rings . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions of benzofuran compounds are diverse and depend on the specific derivative and conditions. For example, benzofuran substituted chalcone compounds have been synthesized and characterized .

Mechanism of Action

The mechanism of action of benzofuran compounds is diverse and depends on the specific derivative and its biological activity. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area is expected to focus on the discovery of new drugs in the fields of drug invention and development .

Properties

IUPAC Name

5-(1-benzofuran-2-carbonylcarbamothioylamino)-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S/c18-12-6-5-10(8-11(12)16(22)23)19-17(25)20-15(21)14-7-9-3-1-2-4-13(9)24-14/h1-8H,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTCZARDASMEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

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